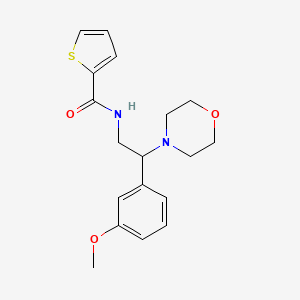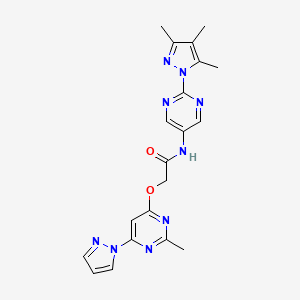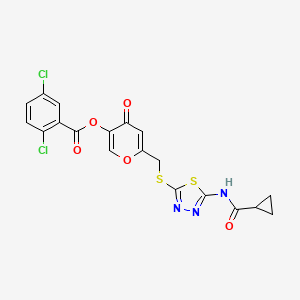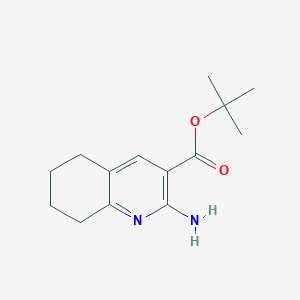![molecular formula C19H16Cl2N4OS B2867508 7-chloro-1-[(3-chlorobenzyl)thio]-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one CAS No. 1114661-25-4](/img/structure/B2867508.png)
7-chloro-1-[(3-chlorobenzyl)thio]-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-chloro-1-[(3-chlorobenzyl)thio]-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a useful research compound. Its molecular formula is C19H16Cl2N4OS and its molecular weight is 419.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Pharmacological Properties The compound has been explored primarily in the context of synthesizing novel pharmacologically active agents. A series of related triazoloquinazolin-5(4H)-ones have been synthesized and investigated for their potential pharmacological properties. For instance, compounds structurally related to the specified chemical have shown promise as new classes of H1-antihistaminic agents. These compounds were synthesized through innovative routes and tested in vivo on guinea pigs for H1-antihistaminic activity, with some showing potency and negligible sedation compared to standard drugs like chlorpheniramine maleate (Alagarsamy, Solomon, & Murugan, 2007).
Antimicrobial and Antifungal Studies Further investigations into quinazolinone derivatives have demonstrated significant antimicrobial and antifungal activities. Novel fused heterocyclic systems based on quinazolinone frameworks have been synthesized and shown to possess potent antibacterial and antifungal properties against a range of pathogens, including Escherichia coli, Pseudomonas aeruginosa, Streptococcus pneumoniae, Bacillus subtilis, Candida albicans, Aspergillus fumigatus, and others (Pandey, Singh, Ashutosh Kumar Singh, & Nizamuddin, 2009).
Anticancer and Antitumor Activity Quinazolinone derivatives have also been explored for their potential anticancer and antitumor activities. Notably, certain novel quinazolinone compounds have been synthesized and assessed for their cytotoxicity against human cancer cell lines, demonstrating promising anticancer properties and interactions with DNA, indicative of their mechanism of action (Ovádeková, Jantová, Theiszová, & Labuda, 2005). Additionally, the design and synthesis of these compounds have involved assessing their interaction with proteins such as SHP2, suggesting a molecular basis for their inhibitory activity on specific pathways relevant to cancer progression (Wu et al., 2022).
Antihypertensive and Other Pharmacological Investigations Research has not been limited to antihistaminic, antimicrobial, and anticancer properties alone. Some derivatives have been evaluated for their antihypertensive activity, offering potential new therapeutic options for managing high blood pressure (Alagarsamy & Pathak, 2007). The broad spectrum of pharmacological investigations into triazoloquinazolin-5(4H)-ones underscores their potential as versatile scaffolds for developing new therapeutic agents across various disease states.
Propriétés
IUPAC Name |
7-chloro-1-[(3-chlorophenyl)methylsulfanyl]-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N4OS/c1-2-8-24-17(26)15-10-14(21)6-7-16(15)25-18(24)22-23-19(25)27-11-12-4-3-5-13(20)9-12/h3-7,9-10H,2,8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVHGQWZLAQRCQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CC(=C2)Cl)N3C1=NN=C3SCC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Chloro-3-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2867429.png)


![[2-(Cyclohexyloxy)phenyl]amine hydrochloride](/img/structure/B2867436.png)

![Tert-butyl (2S)-2-[(3-formyl-1H-indole-6-carbonyl)amino]-3-phenylpropanoate](/img/structure/B2867440.png)
![2-[(4-Chlorophenyl)sulfanyl]-5-phenylnicotinonitrile](/img/structure/B2867442.png)

![methyl 2-(2-((8-methoxy-3,5-dimethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)benzoate](/img/structure/B2867445.png)
![4-fluoro-3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2867446.png)
![4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide](/img/structure/B2867448.png)